3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile
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Overview
Description
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes bearing amino groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical agents . In biology, it is employed in the study of neuropeptide Y Y2 receptor antagonists . . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the neuropeptide Y Y2 receptor, which is involved in the regulation of food intake, stress, and anxiety . The compound binds to the receptor with high affinity, blocking its activity and modulating the associated physiological responses .
Comparison with Similar Compounds
3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile can be compared with other piperazine derivatives, such as JNJ-31020028 and 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, JNJ-31020028 is a selective brain-penetrant antagonist of the neuropeptide Y Y2 receptor, while 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine is used in positron emission tomography (PET) imaging .
Properties
IUPAC Name |
3-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-12(20)13-3-4-15(14(16)11-13)19-9-7-18(8-10-19)6-2-5-17/h3-4,11H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBVJSOGONALAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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